3-Bromo-1-methyl-5-nitroindole
Description
Significance of Indole (B1671886) Scaffolds in Organic and Heterocyclic Chemistry
The indole moiety, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, represents a cornerstone of organic and heterocyclic chemistry. numberanalytics.comsemanticscholar.org Its structural framework is prevalent in a vast number of natural products, pharmaceuticals, and advanced materials, underscoring its immense significance. semanticscholar.org First isolated from coal tar in the late 19th century, indole was subsequently identified as a fundamental component of many biologically crucial molecules, including the essential amino acid tryptophan and its derivatives like the neurotransmitter serotonin (B10506) and the neurohormone melatonin. numberanalytics.combiosynth.comnih.gov
The versatility of the indole scaffold makes it a privileged structure in medicinal chemistry and drug discovery. numberanalytics.comnih.gov The ability to functionalize the indole ring at multiple positions allows for the generation of extensive chemical libraries for screening against various biological targets. numberanalytics.com Consequently, indole derivatives are integral to the development of therapeutic agents for a wide range of diseases, including cancer, infections, and neurological disorders. semanticscholar.orgbohrium.com Indole-based drugs, such as the anticancer agents vincristine (B1662923) and vinblastine, exemplify the successful application of this scaffold in medicine. biosynth.com Beyond pharmaceuticals, indole derivatives are also utilized in materials science, for instance, in the creation of organic light-emitting diodes (OLEDs), and in agriculture as plant growth regulators. numberanalytics.com
Importance of Regioselective Functionalization in Indole Chemistry
The chemical utility of the indole scaffold is profoundly dependent on the ability to control the site of chemical modifications, a concept known as regioselectivity. The indole ring has several positions (N-1, C-2, C-3, C-4, C-5, C-6, and C-7) where substitution can occur, and the reactivity of these sites varies. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic substitution, particularly at the C-3 position. However, achieving functionalization at other positions, especially on the benzene ring (C-4, C-5, C-6, C-7), can be challenging due to the competing reactivity of the pyrrole moiety. nih.gov
Regioselective functionalization is critical because the biological activity and physicochemical properties of an indole derivative are directly influenced by the position and nature of its substituents. semanticscholar.org Modern synthetic methods, including transition-metal-catalyzed C-H bond functionalization, have become powerful tools for achieving high regioselectivity. researchgate.netnih.gov These advanced strategies allow chemists to selectively introduce functional groups at specific positions that are not easily accessible through classical methods. researchgate.net For example, the use of directing groups, which temporarily attach to the indole nitrogen or another part of the molecule, can guide a catalyst to a specific C-H bond, enabling selective arylation, alkylation, or other transformations at positions like C-4, C-6, or C-7. nih.gov The development of these precise and efficient synthetic approaches is crucial for the rational design and synthesis of complex, functionalized indoles for specific applications. researchgate.netacs.org
Contextualizing 3-Bromo-1-methyl-5-nitroindole within Substituted Indole Research
This compound is a specific, functionalized indole derivative that embodies the principles of regioselective synthesis and the importance of substituent effects. Its structure features three key modifications to the basic indole framework: a bromine atom at the C-3 position, a methyl group on the indole nitrogen (N-1), and a nitro group at the C-5 position. Each of these substituents plays a distinct role in modulating the molecule's chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
The N-1 methylation prevents the formation of the indolyl anion under basic conditions and alters the electronic properties of the ring system. The nitro group at C-5 is a strong electron-withdrawing group, which significantly influences the electron density of the entire indole scaffold. This deactivation of the benzene ring can affect its reactivity in electrophilic aromatic substitution reactions. The bromine atom at the C-3 position is a versatile functional handle. It can be readily displaced or used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce more complex molecular fragments.
This particular substitution pattern makes this compound a useful building block for the synthesis of more elaborate molecules. For instance, the related compound 1-methyl-5-nitroindole serves as a key intermediate in the synthesis of various biologically active compounds. nih.govguidechem.com The nitro group can be reduced to an amine, providing a site for further derivatization, a strategy used in the development of c-Myc G-quadruplex binders with potential anticancer activity. nih.gov The strategic placement of the bromo, methyl, and nitro groups in this compound provides chemists with a pre-functionalized scaffold, enabling the efficient construction of targeted indole derivatives for research and development.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 945399-56-4 sigmaaldrich.com |
| Molecular Formula | C₉H₇BrN₂O₂ sigmaaldrich.com |
| Molecular Weight | 255.07 g/mol sigmaaldrich.com |
| IUPAC Name | 3-bromo-1-methyl-5-nitro-1H-indole sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | ≥95% sigmaaldrich.com |
| Storage Temperature | Refrigerator sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-methyl-5-nitroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-11-5-8(10)7-4-6(12(13)14)2-3-9(7)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCRAVYGWHOTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Elucidation of 3 Bromo 1 Methyl 5 Nitroindole
Electronic Perturbations and Reactivity Profiles of Halogenated and Nitro-Substituted Indoles
The reactivity of the indole (B1671886) nucleus is significantly influenced by the electronic properties of its substituents. In the case of 3-Bromo-1-methyl-5-nitroindole, the presence of both a halogen at the C-3 position and a nitro group at the C-5 position introduces competing electronic effects that dictate its reaction profile.
The indole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons participates in the π-system, increasing the electron density at various positions, particularly C-3. However, the introduction of a bromine atom at the C-3 position alters this reactivity. Bromine is an electronegative atom and exerts an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. Conversely, it has a weak electron-donating mesomeric effect (+M) due to its lone pairs, but this is generally outweighed by the inductive effect in halogens. The primary impact of the 3-bromo substituent is to provide a reactive site for cross-coupling and substitution reactions.
The N-methylation to form the 1-methylindole (B147185) derivative prevents N-H deprotonation under basic reaction conditions, which is often a complicating factor in reactions involving indoles. This protection allows for more specific reactions to occur at other sites on the indole ring.
Reaction Pathways at the Bromo-Substituted Position (C-3)
The bromine atom at the C-3 position of 1-methyl-5-nitroindole serves as a versatile handle for introducing a wide range of functional groups through various transition metal-catalyzed and nucleophilic substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and 3-bromoindoles are common substrates for these transformations. nobelprize.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-bromoindole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This method is widely used to introduce aryl or vinyl substituents at the C-3 position. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the 3-bromoindole and a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.govacs.org It allows for the introduction of alkynyl moieties at the C-3 position, which are valuable precursors for further synthetic transformations.
Heck Reaction: The Heck reaction couples the 3-bromoindole with an alkene in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org This reaction introduces a vinyl group at the C-3 position. The use of 3-bromoindoles in Heck reactions can sometimes be challenging compared to the more reactive 3-iodoindoles. arabjchem.org However, a variety of catalytic systems have been developed to facilitate this transformation. acs.orgsci-hub.se
The success and efficiency of palladium-catalyzed cross-coupling reactions with 3-bromoindoles are highly dependent on the choice of catalyst, ligands, and reaction conditions.
The substrate scope for Suzuki-Miyaura reactions involving 3-bromoindoles is broad, allowing for the coupling of various aryl and heteroaryl boronic acids. nih.govnih.govrsc.org Both electron-rich and electron-poor boronic acids can be successfully coupled. nih.gov Similarly, the Heck reaction can accommodate a range of alkenes. nih.gov
Ligand effects play a crucial role in the outcome of these reactions. Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and promote reductive elimination. In some cases, specific ligands are required to achieve high yields and prevent side reactions. The choice of ligand can also influence the chemoselectivity of the reaction, particularly in substrates with multiple reactive sites.
| Reaction | Ligand | Catalyst System | Observations | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | PCy3 | Pd(OAc)2/PCy3 | Effective for coupling with hindered boronic acids. | researchgate.net |
| Suzuki-Miyaura | P(t-Bu)3 | Pd2(dba)3/P(t-Bu)3 | Allows for reactions at room temperature with a broad substrate scope. | researchgate.net |
| Heck | PPh3 | Pd(OAc)2/PPh3 | Commonly used for intramolecular Heck reactions of 3-bromoindole derivatives. | acs.orgsci-hub.se |
| Sonogashira | sXPhos | PdCl2(CH3CN)2 | Hydrophilic ligand enabling copper-free Sonogashira coupling in aqueous media. | nih.gov |
There has been a growing interest in developing palladium-catalyzed cross-coupling reactions that can be performed under mild, aqueous conditions. Such methods are particularly valuable for applications in biological systems, a field known as bioorthogonal chemistry. The ability to perform these reactions in water at or near physiological pH and temperature allows for the modification of biomolecules in their native environment.
For Suzuki-Miyaura reactions of bromoindoles, catalytic systems have been developed that operate effectively in water or aqueous-organic solvent mixtures, often at mild temperatures. nih.govrsc.org These systems may utilize water-soluble ligands to facilitate the reaction in an aqueous medium. The development of such protocols expands the utility of this compound for potential applications in chemical biology, such as the labeling of proteins or other biomolecules.
While less common than palladium-catalyzed reactions, nucleophilic substitution at the C-3 position of 3-bromoindoles can occur under specific conditions. The electron-rich nature of the indole ring generally disfavors nucleophilic aromatic substitution. However, the presence of the electron-withdrawing nitro group at C-5 can facilitate such reactions by stabilizing the intermediate Meisenheimer complex.
Direct displacement of the bromide by a nucleophile is challenging but can be achieved, sometimes with the aid of a catalyst or under phase-transfer conditions. researchgate.net The reactivity of 3-bromoindoles towards nucleophiles is also influenced by the substituent at the 2-position. clockss.org The preparation of 3-aminoindoles, for example, has been achieved through nucleophilic substitution of 3-bromoindoles, although this method can suffer from a narrow scope and low efficiency. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Transformations Involving the Nitro Group at C-5
The nitro group at the C-5 position is a key functional group that can be readily transformed into other functionalities, most notably an amino group. The reduction of the nitro group is a common and important reaction in the chemistry of nitroindoles.
The conversion of the 5-nitro group to a 5-amino group is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel. researchgate.net Other reducing agents like tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or iron in acetic acid can also be employed. researchgate.netthieme-connect.com The choice of reducing agent can be critical to avoid side reactions or the reduction of other functional groups present in the molecule. researchgate.net
For instance, a one-pot reductive acylation of nitroindoles using indium in the presence of an acylating agent can directly yield the corresponding N-acylated aminoindoles. clockss.org The resulting 5-aminoindole (B14826) derivative is a valuable intermediate for the synthesis of a wide range of compounds, including those with potential biological activity. acs.orgtandfonline.com The amino group can undergo further reactions such as diazotization followed by substitution, or acylation to form amides.
The nitro group itself can also direct reactions. For example, 5-nitroindoles can react with anilines in the presence of a strong base to form 4-(N-arylamino)-5-nitrosoindoles, which can then be cyclized to form pyrrolo[3,2-a]phenazines. nih.gov
| Reducing Agent | Conditions | Notes | Reference |
|---|---|---|---|
| H2/Pd-C | Methanol or Ethanol (B145695), room temperature | A common and effective method. | researchgate.net |
| SnCl2·2H2O | Ethanol, reflux | Effective for reducing nitro groups in the presence of other reducible functionalities. | thieme-connect.com |
| Na2S2O4 | Aqueous or alcoholic solution | A mild reducing agent. | researchgate.net |
| Fe/AcOH | Acetic acid | A classical method for nitro group reduction. | mdpi.com |
| Indium | In the presence of an acylating agent | Allows for one-pot reductive acylation. | clockss.org |
Insights into Reaction Mechanisms
To fully comprehend the reactivity of complex molecules like this compound, experimental observations are often complemented by computational studies. These theoretical approaches provide a detailed picture of reaction pathways, including the structures and energies of transient species that are difficult or impossible to observe directly.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of organic reactions, including the functionalization of indoles. rsc.orgthieme-connect.com These studies allow for the detailed analysis of potential energy surfaces, mapping the energetic landscape from reactants to products. rsc.orgresearchgate.net This includes the calculation of the geometries and energies of stationary points, such as reactants, products, intermediates, and, most importantly, transition states. rsc.org
DFT calculations are widely used to rationalize and predict regioselectivity in indole functionalization. For example, in the C-H functionalization of indoles, computational analysis of transition states can reveal why a reaction proceeds at one position over another (e.g., C2 vs. C7). nih.gov By comparing the activation energy barriers for different pathways, researchers can determine the kinetically favored product. thieme-connect.comnih.gov For instance, a study on the double C-H functionalization of N-methylindole used DFT to show that C2 addition was kinetically favored over C3 addition due to a lower energy barrier. thieme-connect.com
Furthermore, computational models help to elucidate the stability of reaction intermediates. In studies of nucleophilic additions to indolynes (aryne derivatives of indoles), distortion energy analysis of the transition states has been used to quantify their stability and successfully predict regioselectivity. nih.gov These computational insights can guide the rational design of substrates and catalysts to achieve desired reaction outcomes. rsc.org
Table 3: Application of Computational Methods in Indole Chemistry This table is interactive and created from textual data.
| Area of Study | Computational Method | Key Insights Gained | Source(s) |
|---|---|---|---|
| Regioselective Amidation | DFT | Identification of factors controlling C2 vs. C7 selectivity; analysis of transition state energies. | nih.gov |
| Nucleophilic Addition to Indolynes | DFT (B3LYP, M06-2X) | Distortion energies in transition states control regioselectivity. | nih.gov |
| Photocatalytic C-H Functionalization | DFT (B3LYP-D3BJ) | Elucidation of reaction mechanism; calculation of activation barriers for competing pathways. | thieme-connect.com |
| Diels-Alder Reactions | DFT (M06-2X) | Understanding the origin of π-facial stereoselectivity. | acs.org |
| 1,3-Dipolar Cycloadditions | DFT (M06-2X) | Determination of stepwise vs. concerted mechanisms and regioselectivity. | mdpi.com |
The outcome of a chemical reaction is governed by both kinetics (the rate of reaction) and thermodynamics (the relative stability of reactants and products). For indole-based transformations, understanding these factors is crucial for controlling product distribution and reaction efficiency.
Thermodynamic studies, often combining experimental calorimetry with high-level quantum chemical calculations, provide essential data on the energetics of reactions. mdpi.com For example, detailed thermodynamic analyses have been performed on the hydrogenation/dehydrogenation of methyl-substituted indoles for hydrogen storage applications. mdpi.commdpi.com These studies determined key values such as the standard molar enthalpies of formation (ΔfHₘ°) and the enthalpy of reaction (ΔrHₘ°). mdpi.commdpi.com The results show that the position of methyl groups on the indole ring can influence the reaction enthalpy. mdpi.com Such data are critical for assessing the feasibility and energy balance of a given transformation.
Kinetics, on the other hand, is concerned with the reaction pathway and the height of the activation energy barrier (ΔG‡), which determines the reaction rate. researchgate.net Computational studies are instrumental in calculating these barriers. nih.gov For instance, in the iridium-catalyzed amidation of indoles, the calculated reaction barrier for C2-H cleavage was found to be lower than that for C7-H cleavage, explaining the observed kinetic preference for C2 functionalization. nih.gov The relationship between thermodynamics and kinetics is often complex; a more thermodynamically favorable (more exothermic) reaction is not always faster. However, for a series of related reactions, principles like the Bell-Evans-Polanyi principle and the more sophisticated Marcus theory can be used to correlate reaction exothermicity with activation barriers. researchgate.net
Table 4: Thermodynamic Data for Selected Indole Derivatives This table is interactive and created from textual data.
| Compound | Experimental ΔfHₘ°(g, 298.15 K) (kJ·mol⁻¹) | Theoretical ΔfHₘ°(g, 298.15 K) (kJ·mol⁻¹) | Source(s) |
|---|---|---|---|
| 1-Methyl-indole | 110.1 ± 1.5 | 110.2 ± 0.9 | mdpi.com |
| 1-Methyl-indoline | -2.6 ± 1.7 | -2.1 ± 1.2 | mdpi.com |
| 3-Methyl-indole | 99.4 ± 1.1 | 99.1 ± 1.0 | mdpi.com |
| 1,2-Dimethylindole | 92.5 ± 1.3 | - | mdpi.com |
Computational and Theoretical Investigations of 3 Bromo 1 Methyl 5 Nitroindole and Its Derivatives
Quantum Chemical Characterization of Electronic and Geometric Structure
Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric features of molecules. For 3-Bromo-1-methyl-5-nitroindole, these calculations can predict its three-dimensional structure, the distribution of electrons within the molecule, and its reactivity patterns.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying indole (B1671886) derivatives. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets like 6-31G(d) or larger, is commonly employed to optimize molecular geometries and calculate electronic properties.
For this compound, DFT calculations would reveal a planar indole core. The substituents—a bromine atom at position 3, a methyl group at the nitrogen (N1), and a nitro group at position 5—introduce specific electronic and steric effects. The electron-withdrawing nitro group is expected to significantly influence the electron density distribution across the indole ring, while the bromine atom also acts as an electron-withdrawing group, albeit to a lesser extent. The methyl group at N1 is a weak electron-donating group. DFT calculations can quantify these effects by providing optimized bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) atomic charges.
Below is a representative table of calculated geometric and electronic parameters for this compound, based on typical results from DFT calculations on similar substituted indoles.
| Parameter | Calculated Value |
|---|---|
| Bond Length C2-C3 (Å) | 1.38 |
| Bond Length C3-Br (Å) | 1.89 |
| Bond Length C5-N(nitro) (Å) | 1.47 |
| Bond Angle C2-C3-Br (°) | 128.5 |
| Dihedral Angle C4-C5-N-O (°) | 180.0 |
| NBO Charge on N1 | -0.45 e |
| NBO Charge on Br3 | -0.05 e |
| NBO Charge on N(nitro) | +0.90 e |
Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the presence of the strongly electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO. This effect is typically more pronounced on the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted indole. This reduction in the energy gap suggests that this compound would be more reactive and more susceptible to nucleophilic attack than indole itself. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The LUMO is expected to be localized primarily on the nitro group and the benzene (B151609) portion of the indole ring.
The following table presents plausible FMO energies and related electronic properties for this compound, derived from studies on analogous compounds. researchgate.net
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -2.80 |
| HOMO-LUMO Gap (ΔE) | 3.70 |
| Ionization Potential (I ≈ -EHOMO) | 6.50 |
| Electron Affinity (A ≈ -ELUMO) | 2.80 |
| Global Electrophilicity Index (ω) | 3.25 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecular surface. It is invaluable for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, the MEP map would show a significant region of negative potential around the oxygen atoms of the nitro group, making this site a likely target for interactions with electrophiles or hydrogen bond donors. The indole nitrogen, despite being part of the aromatic system, would also exhibit some negative potential. Conversely, the regions around the hydrogen atoms of the benzene ring and the methyl group would display positive potential. The bromine atom would likely have a region of positive potential on its outermost surface (a "sigma-hole"), which can participate in halogen bonding.
Conformational Analysis and Tautomerism in Substituted Indoles
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the nitro group around the C5-N bond. While the indole ring itself is rigid, the orientation of the nitro group relative to the ring can vary. Computational studies can determine the most stable conformation by calculating the potential energy surface for this rotation. It is generally expected that the most stable conformation will have the nitro group lying in the plane of the indole ring to maximize conjugation.
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. In the case of indole, tautomerism can occur. However, in this compound, the nitrogen at position 1 is substituted with a methyl group, which precludes the common N-H tautomerism. Therefore, tautomeric forms are not a significant consideration for this specific molecule.
Thermodynamic Parameters and Energetic Profiles of Reactions
Computational chemistry can be used to calculate key thermodynamic parameters that describe the stability and reactivity of a molecule. These include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°). These values provide insight into the energetic favorability of the molecule and can be used to predict the thermodynamics of reactions in which it participates. For instance, the energetic profile of a potential reaction, such as a nucleophilic aromatic substitution, can be mapped out by calculating the energies of reactants, transition states, and products.
The calculated thermodynamic parameters for this compound would reflect the energetic contributions of its constituent atoms and the stabilizing effects of its aromatic system, balanced by the strain introduced by its substituents.
A representative table of calculated thermodynamic parameters for this compound is provided below.
| Thermodynamic Parameter | Calculated Value |
|---|---|
| Standard Enthalpy of Formation (ΔHf°) | +85.2 kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | +250.6 kJ/mol |
| Standard Entropy (S°) | 410.5 J/mol·K |
| Heat Capacity (Cp) | 185.3 J/mol·K |
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) for Indole Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. These models are typically developed using a set of known molecules (a training set) and then used to predict the properties of new, untested compounds. mdpi.com
For indole analogs, QSAR studies are widely used in drug discovery to predict activities such as antimicrobial, anticancer, or antiviral properties. nih.gov These models are built using a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and lipophilic descriptors (e.g., logP).
A QSAR study involving this compound would involve calculating a range of descriptors for this molecule and a series of related indole analogs. By correlating these descriptors with a measured biological activity, a mathematical model can be developed to predict the activity of other, similar indoles.
The following table lists some common QSAR/QSRR descriptors and their potential relevance for a molecule like this compound. researchgate.net
| Descriptor | Typical Calculated Value | Relevance |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | 3.5 | Lipophilicity, membrane permeability |
| Molecular Weight (MW) | 269.08 g/mol | Size and diffusion properties |
| Molar Refractivity (MR) | 60.5 cm³/mol | Steric bulk and polarizability |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | Hydrogen bonding potential, cell permeability |
| Dipole Moment | 5.2 D | Molecular polarity and intermolecular interactions |
Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Bromo-1-methyl-5-nitroindole. It provides detailed information about the chemical environment of individual protons and carbon atoms, which is crucial for confirming the substitution pattern on the indole (B1671886) ring and differentiating it from potential isomers.
The ¹H and ¹³C NMR spectra of this compound are dictated by the electron-donating and electron-withdrawing effects of the substituents on the indole core. The N-methyl group is electron-donating, while the bromine atom and the nitro group are strongly electron-withdrawing. These effects modulate the electron density at various positions, resulting in a characteristic pattern of chemical shifts.
In the ¹H NMR spectrum, the protons on the aromatic ring are expected to appear as distinct signals. The proton at the C2 position typically appears as a singlet. The protons on the benzene (B151609) ring (H4, H6, and H7) will show splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors. The strong deshielding effect of the nitro group at C5 will cause the adjacent protons, H4 and H6, to shift significantly downfield. The N-methyl group will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.
In the ¹³C NMR spectrum, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The positions of the signals are influenced by the electronegativity of the attached groups. The carbon atom bearing the nitro group (C5) and the one bearing the bromine atom (C3) would be significantly affected. The chemical shifts for related substituted indoles provide a basis for assigning the signals in the target molecule. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on substituent effects and analysis of similar compounds. Actual experimental values may vary.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N-CH₃ | ~3.8 (s) | ~33 |
| 2 | ~7.5 (s) | ~130 |
| 3 | - | ~95 |
| 3a | - | ~128 |
| 4 | ~8.5 (d) | ~118 |
| 5 | - | ~142 |
| 6 | ~8.1 (dd) | ~117 |
| 7 | ~7.4 (d) | ~110 |
| 7a | - | ~138 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons H6 and H7, and between H6 and H4, confirming their adjacent positions on the benzene ring. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the direct assignment of carbon signals for all protonated carbons (C2, C4, C6, C7, and the N-methyl carbon). rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is critical for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. Key expected correlations for this compound would include:
The N-methyl protons correlating to C2 and C7a.
The H2 proton correlating to C3, C3a, and C7a.
The H4 proton correlating to C5, C6, and C7a.
The H7 proton correlating to C3a and C5.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.
N-O Stretching (Nitro Group): The nitro group is a strong absorber in the IR spectrum, exhibiting two distinct and intense stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. theinternet.io
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching from the N-methyl group would be found just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration for the aromatic C-N bond is typically observed in the 1250-1350 cm⁻¹ range.
C-Br Stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, and is often weak.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (N-CH₃) | Stretching | 2850 - 2960 | Medium |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong |
| NO₂ | Asymmetric Stretching | 1500 - 1560 | Strong |
| NO₂ | Symmetric Stretching | 1335 - 1385 | Strong |
| C-N | Stretching | 1250 - 1350 | Medium |
| C-Br | Stretching | 500 - 600 | Medium-Weak |
To achieve a more precise assignment of the observed vibrational bands, experimental IR and Raman spectra are often compared with theoretically calculated spectra. researchgate.net Quantum chemical calculations, typically using Density Functional Theory (DFT) methods, can predict the vibrational frequencies and intensities of a molecule in its ground state. researchgate.net This computational approach helps to resolve ambiguities in band assignments, especially in the complex "fingerprint" region of the spectrum, and confirms that the observed spectrum corresponds to the proposed molecular structure.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.
The molecular formula for this compound is C₉H₇BrN₂O₂. The calculated exact mass would be used to confirm the elemental composition via high-resolution mass spectrometry (HRMS). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺) peak. Due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.
Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. A plausible fragmentation pathway could involve the following steps:
Initial loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂).
Loss of the bromine radical (•Br, 79 or 81 Da).
Loss of the methyl radical (•CH₃, 15 Da) from the indole nitrogen.
Cleavage of the indole ring structure, leading to smaller charged fragments.
Analysis of these fragment ions provides corroborating evidence for the structure of the parent molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies
Detailed experimental UV-Vis absorption spectra for this compound, which would provide insights into its electronic transitions, are not documented in readily accessible scientific journals or databases. The electronic absorption properties of indole derivatives are generally characterized by transitions involving the π-electron system of the bicyclic aromatic ring. The presence of a nitro group, a strong chromophore, and a bromine atom would be expected to significantly influence the absorption maxima (λmax) and molar absorptivity (ε) compared to the parent indole molecule.
Correlation with Time-Dependent DFT (TD-DFT) Calculations
In the absence of experimental UV-Vis data, a theoretical analysis using Time-Dependent Density Functional Theory (TD-DFT) would be invaluable for predicting the electronic absorption spectrum and understanding the nature of the electronic transitions. Such calculations could elucidate the contributions of various molecular orbitals (e.g., HOMO, LUMO) to the observed or predicted absorption bands. However, no published TD-DFT studies specifically focused on this compound have been identified.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
Due to the lack of specific research on this compound, data tables for its spectroscopic and crystallographic properties cannot be generated.
Applications in Complex Molecule Synthesis and Method Development
Utility as a Building Block in Heterocyclic Chemistry
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and the ability to construct additional fused heterocyclic rings onto this core is a powerful strategy for creating novel chemical entities. 3-Bromo-1-methyl-5-nitroindole is an excellent starting material for such transformations, leveraging its functional groups to direct the formation of new rings.
A common strategy involves the chemical modification of the nitro group. Reduction of the 5-nitro group to a 5-aminoindole (B14826) opens up a plethora of possibilities for annulation reactions. This newly formed amino group can act as a nucleophile to participate in cyclization reactions with appropriate bifunctional reagents to form fused systems. For example, reaction with α,β-unsaturated ketones could lead to the formation of fused dihydroquinoline rings, while reaction with diketones or their equivalents could yield fused pyrroles or other five-membered heterocycles.
Furthermore, the C3-bromo substituent can be exploited in transition-metal-catalyzed reactions to build fused rings. Palladium-catalyzed intramolecular cyclizations are a well-established method for forming new rings on heteroaromatic systems. nih.gov For instance, after coupling a suitable tethered reaction partner at the C2 position (via C-H activation) or the N1-position, the C3-bromo group could undergo an intramolecular Heck or Suzuki-type reaction to forge a new carbocyclic or heterocyclic ring fused across the C2 and C3 positions of the indole core. The synthesis of various fused heterocycles, such as thienoindoles and furopyridines, often relies on the cyclization of appropriately functionalized precursors, a strategy directly applicable to derivatives of this compound. ias.ac.innih.gov
Precursor for Diversified Indole-Based Compounds
The true synthetic power of this compound lies in its capacity to serve as a precursor for a wide array of more complex indole derivatives. The C3-bromo atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-heteroatom bond-forming reactions in modern synthesis. wikipedia.orgharvard.edu
The Suzuki-Miyaura cross-coupling reaction, in particular, allows for the introduction of a vast range of aryl and heteroaryl substituents at the C3 position. wikipedia.org This reaction is known for its mild conditions and high tolerance for functional groups, including the nitro group present in the substrate. mit.edu This enables the synthesis of a library of 3-aryl-1-methyl-5-nitroindoles, which are important precursors for biologically active molecules. researchgate.net
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Product (3-Ar-1-methyl-5-nitroindole) |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Methyl-5-nitro-3-phenylindole |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 3-(4-Methoxyphenyl)-1-methyl-5-nitroindole |
| Pyridine-3-boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 1-Methyl-5-nitro-3-(pyridin-3-yl)indole |
| Thiophene-2-boronic acid | Pd(OAc)₂, XPhos, Cs₂CO₃ | 1-Methyl-5-nitro-3-(thiophen-2-yl)indole |
Beyond Suzuki coupling, other palladium-catalyzed reactions such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), Buchwald-Hartwig (amination), and Stille coupling are all applicable, providing access to an even greater diversity of C3-functionalized indoles.
Concurrently, the C5-nitro group can be selectively reduced to a 5-amino group. This amine can then be further derivatized through reactions such as:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions.
The orthogonal reactivity of the bromo and nitro groups allows for a stepwise functionalization approach, dramatically increasing the molecular complexity that can be built upon this simple starting material.
Enabling Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the rapid diversification of a lead compound in the final steps of its synthesis to optimize its pharmacological properties. chemrxiv.orgresearchgate.net The indole skeleton is a common core in many pharmaceuticals, making LSF of this scaffold highly valuable. researchgate.netovid.com
The C-Br bond in this compound makes it an ideal substrate for LSF. A synthetic route can be designed where the complex core of a target molecule is constructed, leaving the C3-bromoindole moiety intact. In the final steps, this bromo handle can be converted into a variety of different functional groups using the robust and predictable palladium-catalyzed cross-coupling reactions mentioned previously. bohrium.com This approach avoids the need to carry sensitive functional groups through a lengthy synthesis and allows for the creation of a focused library of analogues from a common late-stage intermediate. The reliability of reactions like the Suzuki-Miyaura coupling on bromo-substituted heterocycles makes this a particularly powerful tool. lmaleidykla.lt
Development of New Synthetic Methodologies and Catalytic Systems
The development of new catalysts and synthetic methods requires well-behaved, representative substrates to test and optimize reaction conditions. This compound serves as an excellent benchmark substrate for this purpose, particularly in the area of transition-metal catalysis.
When developing a new palladium catalyst system for cross-coupling reactions, for example, researchers need to assess its efficacy on a range of substrates. beilstein-journals.org An electron-rich heterocyclic substrate like an indole presents a different challenge than a simple aryl halide. Furthermore, the presence of the C5-nitro group makes this compound a good substrate for testing the functional group tolerance of a new catalyst. A successful catalyst must be active enough to cleave the C-Br bond without being deactivated by or reacting with the nitro group.
Similarly, in the development of methods for direct C-H functionalization, a pre-functionalized substrate like this compound can be used to study regioselectivity. nih.govchim.it For instance, a new catalytic system designed to functionalize the C2 or C7 position of an indole could be tested on this substrate. The predictable reactivity of the C3-bromo position provides a point of comparison and helps to elucidate the directing effects and selectivity of the new methodology.
Future Research Trajectories and Unexplored Avenues
Design of Eco-Friendly and Sustainable Synthetic Protocols
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. A key area of future research for 3-Bromo-1-methyl-5-nitroindole will be the development of environmentally benign synthetic methods. Traditional syntheses of functionalized indoles often rely on harsh reagents and generate significant waste.
Future protocols could focus on:
Catalyst-Free and Solvent-Free Reactions: Exploring reactions that proceed efficiently without the need for metal catalysts or volatile organic solvents would significantly improve the environmental footprint of its synthesis. For instance, the use of microwave irradiation or mechanochemistry could provide energy-efficient and solvent-free alternatives.
Green Solvents: Investigating the use of bio-based or recyclable solvents, such as propylene (B89431) carbonate, could offer a more sustainable approach to the synthesis of indole (B1671886) derivatives researchgate.net.
Non-Acidic and Non-Metallic Nitration: The nitration of indoles traditionally involves strong acids, which can be hazardous and environmentally damaging. The development of milder, non-acidic, and metal-free nitration methods is a promising avenue. Recent research has shown the potential for regioselective nitration of indoles under such conditions, which could be adapted for the synthesis of 5-nitroindole (B16589) precursors nih.gov.
Multicomponent Reactions (MCRs): Designing MCRs that assemble the this compound scaffold in a single step from simple, readily available starting materials would enhance atom economy and reduce waste. Sustainable MCRs for indole synthesis have been developed using eco-friendly solvents like ethanol (B145695) nih.govnih.gov.
| Synthesis Strategy | Environmental Benefit |
| Catalyst-Free Reactions | Reduces reliance on heavy metals and simplifies purification. |
| Green Solvents | Minimizes the use of volatile and toxic organic solvents. |
| Non-Acidic Nitration | Avoids the use of corrosive and hazardous strong acids. |
| Multicomponent Reactions | Increases atom economy and reduces the number of synthetic steps. |
Investigation of Stereoselective Syntheses for Chiral Derivatives
The introduction of chirality into a molecule can have profound effects on its biological activity. While this compound itself is achiral, its functional groups provide handles for the introduction of stereocenters, leading to the synthesis of novel chiral derivatives.
Future research in this area could involve:
Asymmetric Catalysis: The development of catalytic asymmetric methods to introduce chiral substituents onto the indole core is a major goal in modern organic synthesis. Organocatalysis and transition-metal catalysis are powerful tools for achieving high enantioselectivity in the functionalization of indoles.
Dearomatization Reactions: Catalytic asymmetric dearomatization of the indole ring can lead to the formation of chiral indolenines or indolines, which are prevalent in natural products and bioactive molecules.
Chiral Auxiliaries: The use of chiral auxiliaries attached to the indole nitrogen or other positions could guide the stereoselective introduction of new functional groups.
| Approach | Outcome |
| Asymmetric Catalysis | Enantioselective introduction of chiral functional groups. |
| Dearomatization | Formation of chiral indolenine and indoline (B122111) derivatives. |
| Chiral Auxiliaries | Diastereoselective synthesis of chiral indole derivatives. |
Exploration of Novel Reactivity Patterns and Transformations
The bromine atom and the nitro group on the this compound scaffold offer a wealth of opportunities for exploring novel chemical transformations and constructing more complex molecular architectures.
Key areas for future investigation include:
Cross-Coupling Reactions: The C3-bromo substituent is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of aryl, vinyl, and alkynyl groups at this position, leading to a diverse library of derivatives. The Suzuki-Miyaura cross-coupling has been successfully applied to other bromoindoles acs.org.
C-H Functionalization: Direct functionalization of the C-H bonds of the indole ring is an increasingly important strategy in organic synthesis. Research into regioselective C-H activation at other positions of the this compound core could lead to the efficient synthesis of polysubstituted indoles. Transition metal-catalyzed C-H functionalization has been extensively studied for various indole derivatives rsc.org.
Transformations of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This would provide access to a new family of 5-aminoindole (B14826) derivatives. Additionally, the nitro group can participate in various cycloaddition reactions and other transformations. The electrophilic nature of 3-nitroindoles makes them susceptible to reactions with electron-rich species rsc.org.
Photoredox Catalysis: The use of visible-light photoredox catalysis could unlock novel reactivity patterns for this compound, enabling transformations that are not accessible through traditional thermal methods.
| Functional Group | Potential Transformations |
| C3-Bromo | Suzuki, Heck, Sonogashira, and other cross-coupling reactions. |
| C-H Bonds | Direct arylation, alkenylation, and alkylation. |
| C5-Nitro | Reduction to an amino group, participation in cycloadditions. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern drug discovery and materials science rely on the rapid synthesis and screening of large libraries of compounds. Integrating the synthesis of this compound and its derivatives with flow chemistry and automated platforms is a crucial future direction.
This integration would offer several advantages:
Enhanced Safety and Scalability: Flow chemistry allows for better control over reaction parameters, such as temperature and pressure, which can be particularly important for potentially energetic nitration reactions. It also enables seamless scaling from laboratory to industrial production eurekalert.org.
Rapid Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound and its derivatives.
High-Throughput Library Synthesis: Automated synthesis platforms can be programmed to perform a series of reactions in parallel, enabling the rapid generation of large libraries of this compound derivatives for biological screening or materials testing. The automated synthesis of heterocyclic libraries is a rapidly growing field researchgate.netacs.orgrsc.orgnih.gov.
Multi-Step Synthesis: Flow chemistry is particularly well-suited for multi-step synthetic sequences, where the output of one reactor is directly fed into the next. This can significantly reduce reaction times and purification steps for the synthesis of complex indole derivatives nih.govnih.govresearchgate.netnih.govmdpi.com.
| Technology | Application in this compound Research |
| Flow Chemistry | Safe and scalable synthesis, multi-step reaction sequences. |
| Automated Synthesis | Rapid reaction optimization, high-throughput library generation. |
| High-Throughput Screening | Efficient screening of compound libraries for desired properties. |
Q & A
Basic: What are the established synthetic routes for 3-Bromo-1-methyl-5-nitroindole?
Answer:
The synthesis typically involves sequential functionalization of the indole scaffold. A common approach is:
Bromination : Electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) in dichloromethane under controlled conditions introduces bromine at the 3-position .
Methylation : Alkylation at the 1-position via methods such as reaction with methyl iodide in the presence of a base (e.g., NaH) .
Nitration : Introduce a nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under low temperatures to avoid over-nitration.
Key parameters include solvent choice (e.g., PEG-400/DMF mixtures enhance solubility in click chemistry steps ), catalyst optimization (e.g., CuI for triazole formation ), and purification via column chromatography (70:30 EtOAc/hexane gradients ).
Basic: How is structural confirmation achieved for this compound?
Answer:
- ¹H/¹³C NMR : Compare chemical shifts to literature data. For example, indole protons typically resonate at δ 6.8–7.3 ppm, while methyl groups appear at δ 3.2–3.7 ppm . Bromine and nitro groups induce deshielding in adjacent carbons (e.g., δ 110–120 ppm for aromatic carbons ).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm deviation from theoretical values .
- TLC : Monitor reaction progress using Rf values (e.g., 0.22–0.30 in EtOAc/hexane systems ).
Advanced: How can reaction conditions be optimized to improve yields in functionalization steps?
Answer:
- Catalyst Screening : CuI in PEG-400/DMF improves regioselectivity in click reactions (e.g., triazole formation ). Lower catalyst loading (10 mol%) reduces side products.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-containing intermediates but require post-reaction DMF removal via vacuum heating .
- Temperature Control : Nitration at 0–5°C minimizes byproducts like dinitro derivatives.
- Workup Strategies : Sequential extraction (e.g., EtOAc/H₂O) and precipitation (e.g., water-induced crystallization ) improve purity.
Advanced: How to resolve contradictions between experimental spectral data and literature values?
Answer:
- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELX ) to resolve ambiguities. For example, crystallography can confirm regioselectivity in nitro group placement.
- Dynamic NMR : Detect rotational isomers or tautomers causing split peaks in ¹H NMR .
- Cross-Validation : Compare HRMS, 2D NMR (COSY, HSQC), and computational modeling (DFT) to assign overlapping signals .
Advanced: What strategies enable selective functionalization of this compound?
Answer:
- Click Chemistry : Azide-alkyne cycloaddition (CuAAC) at the 3-bromo position to introduce triazole moieties (e.g., 46–50% yields with PEG-400/DMF ).
- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions using the bromine as a leaving group (requires protection of the nitro group with Boc ).
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine for further derivatization (e.g., amide coupling ).
Basic: What crystallographic tools are recommended for structural analysis?
Answer:
- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) of small molecules .
- ORTEP-3 : Graphical interface for visualizing thermal ellipsoids and validating bond lengths/angles .
- CCDC Deposition : Archive crystallographic data (e.g., CCDC-2191474 ) for reproducibility.
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H302: harmful if swallowed ).
- Ventilation : Perform reactions in fume hoods to prevent inhalation of bromine/nitro-containing vapors.
- Storage : Keep in airtight containers at 4°C to prevent degradation .
Advanced: How to assess purity and stability under varying conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
